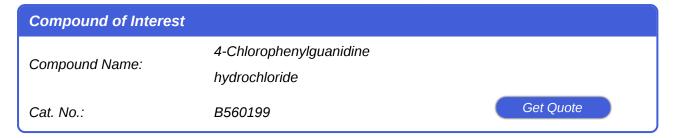


Synthesis of 4-Chlorophenylguanidine Hydrochloride Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **4-chlorophenylguanidine hydrochloride** and its biguanide analogue, 1-(4-chlorophenyl)biguanide hydrochloride. These compounds are of significant interest in medicinal chemistry due to their biological activities, including the inhibition of urokinase and dihydrofolate reductase, and the modulation of acid-sensing ion channels.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-chlorophenylguanidine and 1-(4-chlorophenyl)biquanide hydrochloride.

Table 1: Synthesis and Properties of 4-Chlorophenylguanidine Hydrochloride



Parameter	Value	Reference
Molecular Formula	C7H9Cl2N3	[1]
Molecular Weight	206.07 g/mol	[1]
Melting Point	237-238 °C	[1]
Appearance	White to Pale Green Solid	[1]
Solubility	Soluble in Water (up to 100 mM), DMSO (Slightly), Methanol (Slightly)	[1]

Table 2: Synthesis and Properties of 1-(4-Chlorophenyl)biguanide Hydrochloride

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₁ Cl ₂ N ₅	[2]
Molecular Weight	248.11 g/mol	[3]
Reaction Yield	80%	[2]
Melting Point	236.0-245.0 °C	[4]
Appearance	White to pale cream crystals or powder	[4]
Purity (Titration)	≥96.0 to ≤104.0%	[4]
Water Content	≤1.5%	[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorophenyl)biguanide Hydrochloride

This protocol is adapted from a general procedure for the synthesis of aryl biguanides.[2]

Materials:



- 4-Chloroaniline (C₆H₆ClN)
- Dicyandiamide (N-Cyanoguanidine) (C₂H₄N₄)
- Toluene (C7H8)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Ethanol (C₂H₅OH)
- Ammonium hydroxide (NH₄OH) solution (dilute)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with stir bar
- · Heating mantle
- Beakers and graduated cylinders
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve dicyandiamide (0.5 g, 0.0060 mol) in 5 mL of toluene.
- Addition of Amine: To this solution, add 1.1 molar equivalents of 4-chloroaniline.
- Initial Stirring: Stir the reaction mixture at room temperature for 15 minutes.



- Acidification: Prepare a 50:50 (v/v) mixture of concentrated hydrochloric acid and water. Add
 2.5 mL of this diluted HCl solution dropwise to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for 3 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization and Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the obtained residue with a dilute solution of ammonium hydroxide.
- Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
- Purification: Wash the resulting residue with water. The crude solid product can then be recrystallized from ethanol to afford the pure 1-(4-chlorophenyl)biguanide hydrochloride.[2]
- Drying and Characterization: Dry the purified product under vacuum and characterize by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol 2: General Synthesis of 4-Chlorophenylguanidine Hydrochloride

This is a general protocol based on the known reactivity of anilines with cyanamide derivatives.

Materials:

- 4-Chloroaniline hydrochloride (C₆H₇Cl₂N)
- Cyanamide (CH₂N₂) or Dicyandiamide (C₂H₄N₄)
- Suitable high-boiling solvent (e.g., chlorobenzene, 1,4-dioxane)
- Hydrochloric acid (HCl) solution (e.g., in ethanol or diethyl ether)

Equipment:

- Reaction vessel with a reflux condenser and mechanical stirrer
- Heating mantle or oil bath



- Filtration apparatus
- Drying oven or vacuum desiccator

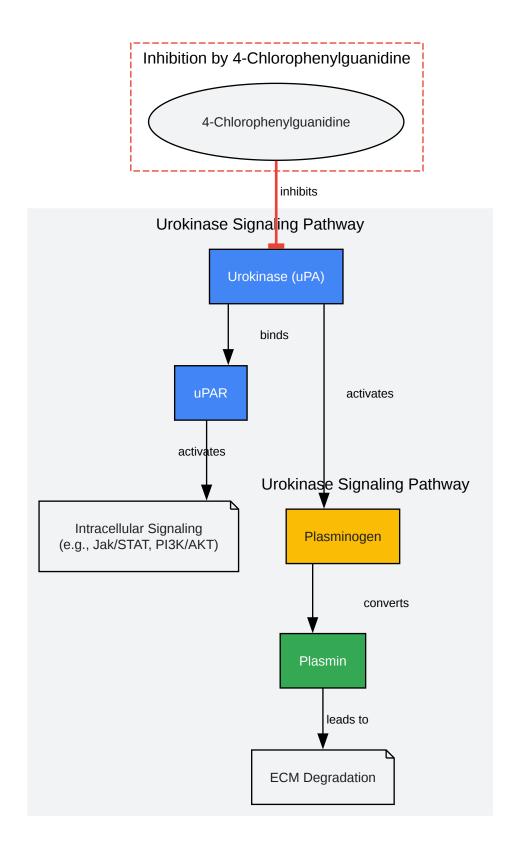
Procedure:

- Reaction Setup: In a reaction vessel, suspend 4-chloroaniline hydrochloride and a molar equivalent of cyanamide or dicyandiamide in a suitable high-boiling solvent.
- Heating: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the specific reactants and solvent used. Monitor the reaction progress by TLC.
- Isolation of the Free Base: Upon completion, cool the reaction mixture. The product may
 precipitate upon cooling. Filter the solid and wash with a non-polar solvent to remove
 impurities. Alternatively, the solvent can be removed under reduced pressure, and the
 residue can be purified.
- Formation of the Hydrochloride Salt: Dissolve the purified 4-chlorophenylguanidine free base in a minimal amount of a suitable solvent like absolute ethanol.
- Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (as a solution in ethanol or diethyl ether) dropwise.
- Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
- Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data.

Signaling Pathways and Experimental Workflow Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the biological targets of 4-chlorophenylguanidine and its biguanide derivative.

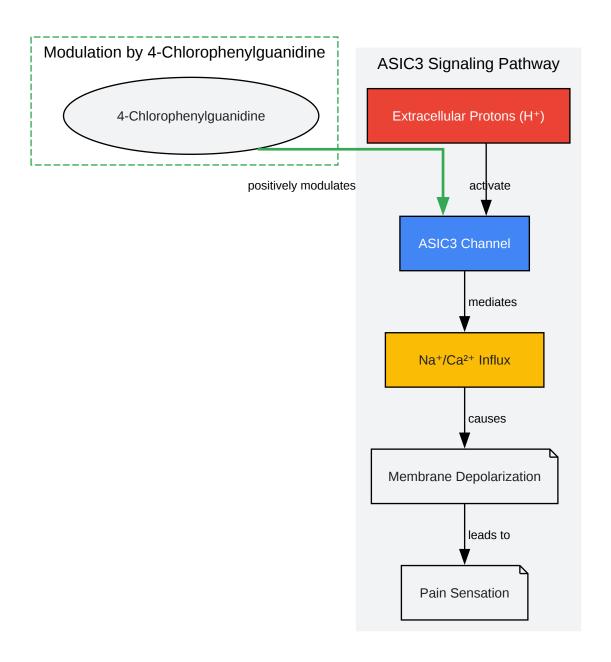




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Caption: Urokinase Signaling Pathway Inhibition.

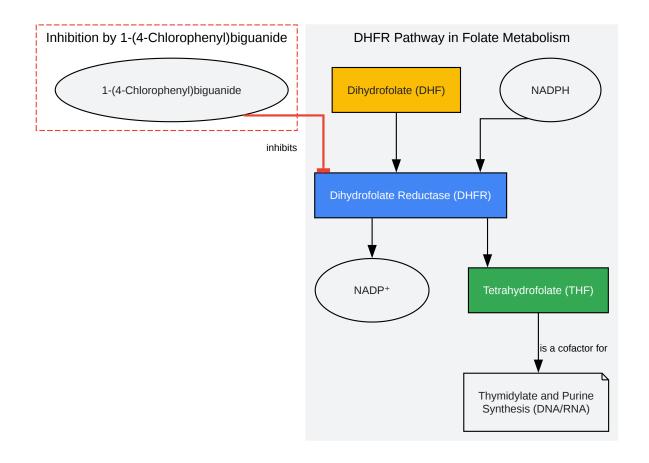




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Caption: ASIC3 Signaling Pathway Modulation.





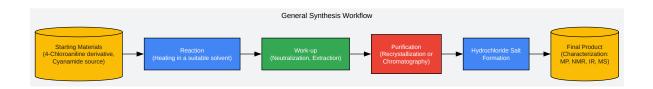
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Caption: DHFR Pathway Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of **4-chlorophenylguanidine hydrochloride** derivatives.





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Caption: Synthesis Workflow Diagram.

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